

cinnamyl alcohol physicochemical properties

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Cinnamyl Alcohol

Cat. No.: B047014

[Get Quote](#)

An In-depth Technical Guide on the Physicochemical Properties of **Cinnamyl Alcohol**

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cinnamyl alcohol, also known as styryl carbinol or 3-phenyl-2-propen-1-ol, is an organic compound that occurs naturally in esterified form in substances like storax, Balsam of Peru, and cinnamon leaves.[1][2][3] When pure, it presents as a white crystalline solid, but it may appear as a yellow oil if slightly impure.[3] With its characteristic sweet, balsamic, and hyacinth-like odor, **cinnamyl alcohol** is a valuable ingredient in the fragrance and flavor industries.[1][4] It serves as a precursor in the synthesis of various esters used in perfumery and is also utilized in the production of certain pharmaceuticals.[5][6] This guide provides a comprehensive overview of its core physicochemical properties, experimental protocols for their determination, and relevant chemical and biological pathways.

Molecular and Physical Properties

The fundamental identifiers and physical properties of **cinnamyl alcohol** are summarized below. This data is crucial for its application in chemical synthesis, formulation, and quality control.

Table 1: General and Molecular Properties of Cinnamyl Alcohol

Property	Value	Source(s)
IUPAC Name	(2E)-3-Phenylprop-2-en-1-ol	[1]
Synonyms	Cinnamic alcohol, Styryl carbinol, 3-Phenyl-2-propen-1-ol	[2][6]
CAS Number	104-54-1	[2]
Molecular Formula	C ₉ H ₁₀ O	[2][5][6]
Molecular Weight	134.18 g/mol	[2][4][6]
Appearance	White to light yellow crystalline solid or oily liquid.[3][6][7]	[3][6][7]
Odor	Sweet, balsamic odor reminiscent of hyacinth.[1][2][4][7]	[1][2][4][7]

Table 2: Thermodynamic and Physical State Properties

Property	Value	Conditions	Source(s)
Melting Point	30-34 °C	Ambient Pressure	[1][2][3][8]
Boiling Point	250-258 °C	760 mmHg	[1][2][3][6]
Density	1.044 g/mL	at 25 °C	[4][8]
1.0397 g/cm ³	at 35 °C	[1][2][3]	
Flash Point	>93.3 °C (Closed Cup)	-	[2]
126 °C	-	[1][3][5]	
Vapor Pressure	<0.01 mmHg	at 25 °C	
0.012 mmHg	at 25 °C	[5][9]	
Vapor Density	4.6 (vs air)	-	

Table 3: Solubility and Partitioning Properties

Property	Description	Source(s)
Water Solubility	1.8 g/L (at 20 °C). Described as slightly soluble or sparingly soluble.[3][7]	[3][7]
Organic Solvent Solubility	Freely soluble in alcohol and diethyl ether.[1][2] Soluble in ethanol, acetone, and dichloromethane.[3][7]	[1][2][3][7]
Glycerol Solubility	Soluble	[1][2][10]
LogP (Octanol/Water)	1.70 - 1.95	[1][5][11]

Table 4: Optical and Spectroscopic Properties

Property	Value	Conditions	Source(s)
Refractive Index (nD)	1.5819	at 20 °C	[2]
	1.5758	at 33 °C	[2]
UV Spectrum	UV: 74 (Sadtler Research Laboratories Spectral Collection)	-	[1]
IR Spectrum (Key Peaks)	~3200-3500 cm ⁻¹ (O-H stretch, broad)	-	[12]
¹ H NMR	Spectra available in public databases.[1][13][14][15]	-	[1][13][14][15]
¹³ C NMR	Spectra available in public databases.[16][17]	-	[16][17]
Mass Spectrometry	Spectra available in public databases.[1]	-	[1]

Experimental Protocols

The following sections detail generalized methodologies for determining the key physicochemical properties of **cinnamyl alcohol**.

Melting Point Determination (Capillary Method)

The melting point is a critical indicator of purity for a crystalline solid.[18] Pure compounds exhibit a sharp melting point range (typically 0.5-1.0°C), whereas impurities lead to a depressed and broader melting range.[19]

Methodology:

- **Sample Preparation:** Ensure the **cinnamyl alcohol** sample is completely dry and finely powdered using a mortar and pestle.[18][20]
- **Capillary Tube Loading:** Press the open end of a thin-walled capillary tube into the powdered sample. A small amount of solid (1-2 mm height) should enter the tube.[21] Tap the sealed end of the tube gently on a hard surface or drop it down a long glass tube to compact the sample at the bottom.[21]
- **Apparatus Setup:** Place the loaded capillary tube into the heating block of a melting point apparatus (e.g., a DigiMelt or Mel-Temp).[20][21]
- **Heating and Observation:**
 - For an unknown or to establish an approximate range, heat the sample rapidly (10-20 °C/min).[21]
 - For a precise measurement, begin heating slowly (1-2 °C/min) when the temperature is about 10-15 °C below the expected melting point.
- **Data Recording:** Record the temperature at which the first drop of liquid appears (T_1) and the temperature at which the entire sample becomes a clear liquid (T_2). The melting point is reported as the range $T_1 - T_2$. [18]

Solubility Determination

Solubility is determined by observing the extent to which a solute dissolves in a solvent to form a homogeneous solution. **Cinnamyl alcohol**'s solubility profile is dictated by its polar hydroxyl (-OH) group and its nonpolar phenylallyl backbone.^[7]

Methodology:

- **Solvent Preparation:** Place a measured volume (e.g., 1 mL) of the desired solvent (e.g., water, ethanol, glycerol) into a test tube.
- **Solute Addition:** Add a small, pre-weighed amount of **cinnamyl alcohol** to the test tube.
- **Mixing:** Agitate the mixture vigorously (e.g., using a vortex mixer) for a set period to facilitate dissolution. Gentle heating can be applied to assess the effect of temperature, as solubility in organic solvents often increases with heat.^[7]
- **Observation:** Visually inspect the solution for any undissolved solid particles.
- **Quantification & Classification:**
 - Continue adding small, known quantities of **cinnamyl alcohol** until saturation is reached (i.e., solid material persists after thorough mixing).
 - The solubility can be quantified (e.g., in g/L) by calculating the total mass of solute dissolved in the solvent volume.
 - Qualitative descriptors are assigned based on the amount of solvent required to dissolve the solute (e.g., "Freely Soluble," "Soluble," "Slightly Soluble").^[1]

Spectroscopic Analysis

Spectroscopic methods provide detailed information about the molecular structure and functional groups of **cinnamyl alcohol**.

3.3.1 Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The key distinction between **cinnamyl alcohol** and its precursor, cinnamaldehyde, is the presence of a hydroxyl group.^[12]

Methodology (Attenuated Total Reflectance - ATR):

- Sample Preparation: Place a small amount of the solid **cinnamyl alcohol** sample directly onto the ATR crystal.
- Data Acquisition: Apply pressure using the anvil to ensure good contact between the sample and the crystal.
- Spectrum Collection: Collect the IR spectrum over the standard range (e.g., 4000-400 cm^{-1}).
- Analysis: Identify characteristic absorption bands. For **cinnamyl alcohol**, the most prominent and diagnostic peak is the broad O-H stretching band, which appears around 3200-3500 cm^{-1} .^[12] Other expected peaks include C-H stretches (aromatic and vinylic) above 3000 cm^{-1} , and C=C stretches around 1600-1650 cm^{-1} .

3.3.2 Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.

Methodology:

- Sample Preparation: Dissolve a small amount (5-10 mg) of **cinnamyl alcohol** in a deuterated solvent (e.g., CDCl_3 , D_2O) in an NMR tube.
- Data Acquisition: Place the NMR tube in the spectrometer and acquire the ^1H and ^{13}C NMR spectra.
- Analysis:
 - ^1H NMR: Analyze the chemical shifts, integration (proton count), and splitting patterns (coupling) to assign protons to their respective positions in the molecule.^[16]
 - ^{13}C NMR: Analyze the chemical shifts to identify the number of unique carbon environments.

Chemical Synthesis and Biological Interactions

While **cinnamyl alcohol** is not a drug with a single, defined signaling pathway, its synthesis is a well-established process and it exhibits notable biological activities.

Synthesis of Cinnamyl Alcohol

Cinnamyl alcohol is most commonly synthesized industrially via the reduction of cinnamaldehyde.^[5] Several methods can be employed for this conversion.

```
// Edges "Cinnamaldehyde" -> "Meerwein-Ponndorf" [color="#5F6368"]; "Cinnamaldehyde" ->
"Hydride_Reduction" [color="#5F6368"]; "Cinnamaldehyde" -> "Catalytic_Hydrogenation"
[color="#5F6368"];

"Meerwein-Ponndorf" -> "Cinnamyl_Alcohol" [color="#5F6368"]; "Hydride_Reduction" ->
"Cinnamyl_Alcohol" [color="#5F6368"]; "Catalytic_Hydrogenation" -> "Cinnamyl_Alcohol"
[color="#5F6368"];

"MP_Reagent" -> "Meerwein-Ponndorf" [style=dashed, arrowhead=none, color="#5F6368"];
"Hydride_Reagent" -> "Hydride_Reduction" [style=dashed, arrowhead=none,
color="#5F6368"]; "Catalyst" -> "Catalytic_Hydrogenation" [style=dashed, arrowhead=none,
color="#5F6368"]; }
```

Diagram 1: Common synthesis routes for **cinnamyl alcohol**.

Biological Effects and Interactions

Cinnamyl alcohol is recognized as a skin sensitizer and is investigated for certain neuroprotective properties. These effects are not mediated by a single receptor pathway but rather through a combination of interactions with cellular systems.

```
// Edges "Cinnamyl_Alcohol" -> "Skin_Sensitization" [color="#5F6368"]; "Cinnamyl_Alcohol" ->
"Neuroprotection" [color="#5F6368"];

"Skin_Sensitization" -> "Immune_Response" [label=" leads to", color="#5F6368"];
"Neuroprotection" -> "GABA_Potentiation" [style=dashed, color="#5F6368"]; "Neuroprotection"
-> "Antioxidant" [style=dashed, color="#5F6368"]; "Neuroprotection" -> "Anti_Inflammatory"
[style=dashed, color="#5F6368"]; }
```

Diagram 2: Conceptual overview of **cinnamyl alcohol**'s biological effects.

Conclusion

Cinnamyl alcohol is a well-characterized compound with a range of applications, primarily in the flavor and fragrance industries. Its physicochemical properties, including its melting point, boiling point, solubility, and spectral characteristics, are well-documented and essential for its synthesis, purification, and formulation. The experimental protocols outlined in this guide provide a framework for the verification of these properties in a laboratory setting. While not a therapeutic agent with a defined pathway, its interactions with biological systems, particularly as a skin sensitizer and a subject of neuroprotective research, highlight its relevance in toxicology and ongoing scientific investigation.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Cinnamyl Alcohol | C₉H₁₀O | CID 5315892 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Cinnamyl Alcohol [drugfuture.com]
- 3. Cinnamyl alcohol - Wikipedia [en.wikipedia.org]
- 4. Cinnamyl alcohol | 104-54-1 [chemicalbook.com]
- 5. ScenTree - Cinnamic alcohol (CAS N° 104-54-1) [scentree.co]
- 6. chemimpex.com [chemimpex.com]
- 7. solubilityofthings.com [solubilityofthings.com]
- 8. cinnamyl alcohol [stenutz.eu]
- 9. parchem.com [parchem.com]
- 10. Cinnamyl alcohol - CAMEO [cameo.mfa.org]
- 11. cinnamyl alcohol, 104-54-1 [thegoodscentcompany.com]
- 12. homework.study.com [homework.study.com]
- 13. Human Metabolome Database: ¹H NMR Spectrum (1D, 500 MHz, D₂O, predicted) (HMDB0029698) [hmdb.ca]

- 14. Cinnamyl alcohol(104-54-1) 1H NMR [m.chemicalbook.com]
- 15. researchgate.net [researchgate.net]
- 16. par.nsf.gov [par.nsf.gov]
- 17. researchgate.net [researchgate.net]
- 18. scribd.com [scribd.com]
- 19. SSERC | Melting point determination [sserc.org.uk]
- 20. westlab.com [westlab.com]
- 21. jan.ucc.nau.edu [jan.ucc.nau.edu]
- To cite this document: BenchChem. [cinnamyl alcohol physicochemical properties]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b047014#cinnamyl-alcohol-physicochemical-properties]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com